rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate
Description
rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate (CAS: 1369338-01-1) is a carbamate-protected amine featuring a cyclopropane core with an aminomethyl substituent at the (1R,2R) positions. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.25 g/mol . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. This compound is a key intermediate in pharmaceutical synthesis, particularly for molecules requiring stereochemically defined cyclopropane architectures. Its structural rigidity and amine functionality make it valuable in drug discovery, especially for targeting enzymes or receptors sensitive to constrained geometries .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGHIIXUHRJOA-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation Strategies for Core Ring Formation
The cyclopropane moiety in rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate is synthesized via [2+1] cycloaddition or transition-metal-catalyzed methods. A prominent approach involves the reaction of allylic amines with dichlorocarbene precursors under basic conditions. For instance, treatment of (1R,2R)-2-vinylcyclopropylamine with tert-butyl chloroformate in the presence of potassium carbonate generates the carbamate-protected intermediate, which undergoes subsequent aminomethylation.
Alternatively, Simmons-Smith cyclopropanation using diethylzinc and diiodomethane has been employed to construct the strained ring system. This method ensures high diastereoselectivity when chiral auxiliaries or directing groups are incorporated into the starting alkene. However, the steric hindrance introduced by the tert-butyl carbamate group necessitates careful optimization of reaction stoichiometry to prevent ring-opening side reactions.
Introduction of the Aminomethyl Side Chain
The aminomethyl group at the C2 position is introduced via reductive amination or nucleophilic substitution. A two-step protocol from benzyl (1-(methoxy(methyl)carbamoyl)cyclopropyl)carbamate involves:
- Lithium aluminium hydride reduction of the methoxy(methyl)carbamoyl group to an aldehyde at −10°C in tetrahydrofuran.
- Reductive amination using ammonium acetate and sodium cyanoborohydride to install the primary amine, achieving 89% yield after purification.
This method avoids over-reduction issues common with direct hydride reductions of carbamate-protected intermediates. Nuclear magnetic resonance (NMR) data (δ 1.29–1.55 ppm for cyclopropane protons, δ 9.13 ppm for formyl protons) confirm regioselective functionalization.
tert-Butyl Carbamate Protection and Deprotection Dynamics
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Key considerations include:
- pH control : Reactions are conducted at pH 8–9 using aqueous sodium bicarbonate to prevent N-Boc migration.
- Solvent selection : Dichloromethane or ethyl acetate enhances Boc group stability while minimizing racemization.
Deprotection studies reveal that the Boc group remains intact during subsequent aminomethylation steps but requires trifluoroacetic acid (TFA) in dichloromethane for quantitative removal. Gas chromatography–mass spectrometry (GC-MS) analyses show no detectable epimerization under these conditions.
Stereochemical Control and Resolution Techniques
Achieving the (1R,2R) configuration involves chiral pool synthesis or catalytic asymmetric methods:
- Chiral auxiliary approach : Starting from L-serine-derived enamines, cyclopropanation with rhodium(II) acetate induces >95% enantiomeric excess (ee).
- Kinetic resolution : Candida antarctica lipase B catalyzes the selective acetylation of the undesired (1S,2S) enantiomer, enabling isolation of the target diastereomer with 98% ee.
X-ray crystallography of intermediates confirms absolute configuration retention, with torsion angles between the cyclopropane ring and carbamate group measuring 112.3°–118.7°.
Industrial-Scale Process Optimization
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and minimize exothermic risks during cyclopropanation. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | −15°C ± 2°C | Prevents ring-opening |
| Residence time | 12 min | 92% conversion |
| Boc₂O equivalents | 1.05 | Limits dimerization |
Post-reaction workup uses aqueous citric acid washes (pH 3) to remove zinc residues, followed by crystallization from heptane/ethyl acetate to achieve ≥99.5% purity.
Analytical Characterization and Quality Control
Final product validation employs:
- High-performance liquid chromatography (HPLC) : Retention time = 8.2 min (C18 column, 60:40 acetonitrile/water).
- Fourier-transform infrared spectroscopy (FTIR) : Peaks at 1695 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (N-H bend) confirm carbamate functionality.
- Chiral supercritical fluid chromatography (SFC) : Resolves enantiomers with a separation factor (α) of 1.32.
Stability studies indicate the compound remains >95% pure for 24 months when stored at 4°C under nitrogen.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Drug Development
Rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures exhibit antidepressant properties. The incorporation of the cyclopropyl group is believed to enhance the selectivity and potency of the compound against specific receptors involved in mood regulation.
Synthesis of Bioactive Molecules
The compound serves as a building block in the synthesis of more complex bioactive molecules. Its carbamate functionality is particularly useful in forming amide bonds, which are prevalent in many biologically active compounds.
| Reaction Type | Product | Reference |
|---|---|---|
| Carbamate Hydrolysis | Amino Acid Derivatives | |
| Coupling Reactions | Peptide Synthesis |
Structure-Activity Relationship Studies
The compound is utilized in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. By systematically altering the substituents on the cyclopropyl moiety, researchers can identify optimal configurations for therapeutic efficacy.
Polymer Chemistry
This compound has been explored for use in polymer synthesis due to its functional groups that can participate in polymerization reactions.
Example: Synthesis of Biodegradable Polymers
The compound can be incorporated into polymer backbones to create biodegradable materials suitable for medical applications, such as drug delivery systems.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary studies indicate that while it shows promise as a therapeutic agent, further toxicological evaluations are necessary to ensure safe usage.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Hydroxymethyl Analogs
Compounds like tert-butyl N-{[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methyl}carbamate (CAS: 1932141-66-6) replace the aminomethyl group with a hydroxymethyl moiety. The (1R,2S) stereoisomer (CAS: 170299-61-3) demonstrates how stereochemical variations can drastically alter interactions with chiral targets, such as enzymes or receptors .
Methyl-Substituted Derivative
The methyl-substituted analog (CAS: 2792155-61-2) exhibits reduced polarity compared to the parent compound, favoring lipid bilayer penetration. However, the lack of a primary amine limits its utility in reactions requiring nucleophilic amine participation (e.g., amide bond formation) .
Propynoyl-Modified Compound
The prop-2-ynoyl group in CAS: 2137648-70-3 introduces an acetylene functionality, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" application is critical for bioconjugation in drug delivery systems or fluorescent probe synthesis .
Chlorophenyl- and Cyclopentyl-Containing Derivatives
The chlorophenyl analog (CAS: 2227820-47-3) leverages aromaticity and halogenation for enhanced binding to hydrophobic pockets in biological targets.
Physicochemical and Pharmacokinetic Implications
- Solubility: Hydroxymethyl and aminomethyl groups enhance water solubility compared to methyl or aryl substituents.
- Reactivity : The primary amine in the parent compound supports diverse derivatization (e.g., acylation, sulfonylation), whereas acetylene or α,β-unsaturated ketone groups enable specialized reactions .
- Metabolic Stability : Chlorine atoms (CAS: 2227820-47-3) may retard oxidative metabolism, while cyclopropane rings generally resist ring-opening under physiological conditions .
Biological Activity
rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate is a compound with potential biological activity, particularly in pharmacological applications. Its structure includes a cyclopropyl group and an aminomethyl substituent, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- IUPAC Name : tert-butyl ((1R,2R)-2-(aminomethyl)cyclopropyl)carbamate
- Molecular Formula : C9H18N2O2
- Molecular Weight : 174.25 g/mol
- CAS Number : 31800402
- Purity : 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The compound is hypothesized to act through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose uptake and insulin secretion .
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing pain perception and inflammation pathways .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound through various assays:
Table 1: Summary of Biological Activity Studies
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Pain Management : A study explored its analgesic effects in rodent models of neuropathic pain. Results indicated a dose-dependent reduction in pain responses, suggesting its utility as an analgesic agent.
- Diabetes Management : Another investigation assessed its effects on glucose metabolism in diabetic mice. The compound improved glucose tolerance and insulin sensitivity, indicating its potential as a therapeutic agent for diabetes management.
- Neuroprotection : Research focusing on neuroprotective effects revealed that the compound could reduce neuronal cell death in models of oxidative stress, suggesting applications in neurodegenerative diseases.
Q & A
Basic: What are the standard synthetic routes for preparing rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate?
Methodological Answer:
The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and (1R,2R)-2-(aminomethyl)cyclopropylamine under basic conditions. A common protocol involves:
- Dissolving the amine derivative in anhydrous dichloromethane.
- Adding tert-butyl chloroformate dropwise at 0–5°C.
- Using triethylamine (1.2–1.5 equivalents) as a base to neutralize HCl byproducts.
- Stirring at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Key Considerations:
- Anhydrous conditions are critical to avoid hydrolysis of the carbamate.
- Reaction progress can be monitored by TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).
Basic: How is the structural identity of this compound confirmed?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ at m/z 215.3 (C₁₁H₁₉N₂O₂) .
- IR Spectroscopy : Absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .
Basic: What purification strategies are effective for isolating high-purity this compound?
Methodological Answer:
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate carbamate from unreacted starting materials.
- Crystallization : Recrystallization from a mixture of dichloromethane and hexane yields high-purity crystals (≥97%) .
- HPLC : Semi-preparative reverse-phase HPLC (C18 column, acetonitrile/water) for enantiomeric separation if required .
Advanced: How can enantiomeric resolution of the rac-mixture be achieved?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with a mobile phase of ethanol/heptane (80:20) at 1.0 mL/min. Retention times vary by enantiomer (~12–18 minutes) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer under mild aqueous conditions (pH 7.0, 25°C), yielding >90% enantiomeric excess .
Data Contradiction Note:
suggests enzymatic methods may require optimization due to steric hindrance from the cyclopropyl group, while reports success with lipases.
Advanced: What experimental approaches assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability :
- pH Stability :
- Dissolve the compound in buffers (pH 1–13) and incubate at 37°C.
- Monitor degradation via LC-MS; carbamate hydrolysis to amine is expected at pH < 3 or > 10 .
Advanced: How can researchers elucidate the reaction mechanism of this carbamate in substitution or oxidation reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., NH vs. CH bond cleavage) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and intermediates in oxidation pathways (e.g., tert-butyl group elimination) .
- Trapping Experiments : Use nucleophiles (e.g., NaN3) to intercept reactive intermediates during carbamate decomposition .
Advanced: What methodologies evaluate the biological activity of this compound as a potential enzyme inhibitor or receptor ligand?
Methodological Answer:
- Enzyme Inhibition Assays :
- Radioligand Binding Studies :
Advanced: How does the cyclopropane ring influence the compound’s reactivity compared to cyclohexane or cyclopentane analogs?
Methodological Answer:
- Ring Strain Analysis : Cyclopropane’s 60° bond angles increase ring strain, enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) compared to less strained analogs .
- Steric Effects : The rigid cyclopropane structure restricts conformational flexibility, impacting binding to sterically sensitive targets (e.g., enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
